H-酪氨酸-精氨酸-甘氨酸-天冬氨酸-丝氨酸-OH

描述

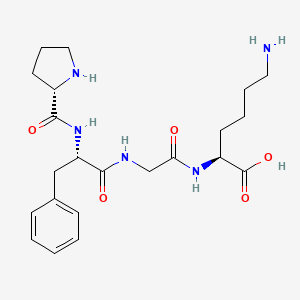

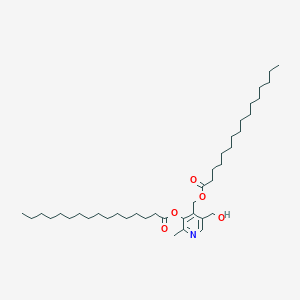

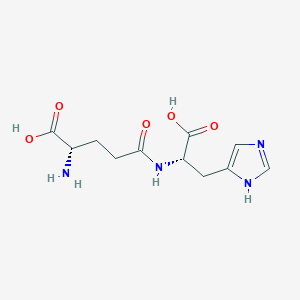

The peptide H-Tyr-Arg-Gly-Asp-Ser-OH is a short chain of amino acids, which includes tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser). This sequence of amino acids can be found in larger proteins and may play a role in various biological processes. The study of such peptides can provide insights into protein structure and function, as well as the development of therapeutic agents.

Synthesis Analysis

The synthesis of peptides related to H-Tyr-Arg-Gly-Asp-Ser-OH can be complex, involving multiple steps to protect and deprotect various functional groups. For example, the solid-phase synthesis approach, as described in the preparation of a nucleopeptide fragment from the nucleoprotein of Bacillus Subtilis phage φ29, involves the use of protected nucleosides and a base-labile oxalyl ester anchor to the solid support . Although this particular study does not directly synthesize H-Tyr-Arg-Gly-Asp-Ser-OH, it provides a methodological framework that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their biological function. The amino acids within H-Tyr-Arg-Gly-Asp-Ser-OH contribute to the peptide's overall shape and chemical reactivity. For instance, tyrosine is known for its role in protein-protein interactions due to its ability to form hydrogen bonds and contribute to aromatic stacking interactions . Arginine, with its positively charged guanidinium group, can form multiple hydrogen bonds and salt bridges, which can be important for binding specificity but may also lead to nonspecific interactions .

Chemical Reactions Analysis

The reactivity of peptides like H-Tyr-Arg-Gly-Asp-Ser-OH is influenced by the side chains of the constituent amino acids. The presence of amino acids such as serine and aspartic acid can introduce sites for potential phosphorylation and glycosylation, respectively, which are common post-translational modifications in proteins. The synthesis of a related decapeptide provides insights into the chemical reactions that can be used to create and modify such peptides, including the use of protecting groups and the introduction of specific amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Tyr-Arg-Gly-Asp-Ser-OH are determined by its amino acid composition. The hydrophobicity, charge, and size of the side chains all contribute to the peptide's solubility, stability, and interaction with other molecules. For example, the presence of glycine, being the smallest amino acid, may confer flexibility to the peptide structure, while the bulky side chain of tyrosine could affect the peptide's overall hydrodynamic radius . The arginine content, as mentioned earlier, can influence the peptide's binding specificity and solubility due to its charge .

科学研究应用

生物活性寡肽

- 序列“H-酪氨酸-精氨酸-甘氨酸-天冬氨酸-丝氨酸-OH”是与细胞表面受体(称为整合素)相互作用的生物活性寡肽的一部分。这些肽可以在水溶液中采用特定的二级结构,这对它们的生物功能至关重要 (Johnson et al., 1993)。

用于细胞粘附的表面固定化

- 该肽序列已用于非粘附基质上的共价表面固定化,促进细胞粘附和扩散,特别是在人包皮成纤维细胞中。该应用对于理解受体介导的细胞粘附至关重要 (Massia & Hubbell, 1990)。

功能性肽-聚合物共轭物

- 将肽与聚合物共轭可以增强其生物学特性,例如延长其在血液循环中的半衰期,同时保留其生物活性。这在抑制黑色素瘤细胞在涂有纤连蛋白的平板上的附着和扩散方面尤为重要 (Braatz et al., 1993)。

分子识别和构象研究

- 该肽的构象方面已得到广泛研究,表明其主链构象和β-转角结构对其生物活性至关重要。这些发现对于设计合成结合蛋白和理解蛋白质-蛋白质相互作用至关重要 (Park et al., 2002)。

心脏组织工程

- 在心脏组织工程中,该肽已被用于对合成聚合物系统进行功能化。该应用旨在开发新的心肌组织再生材料,证明了该肽在生物医学工程中的重要性 (Rosellini et al., 2015)。

免疫调节活性

- 该肽序列,特别是其 Arg-Gly-Asp (RGD) 组分,已显示出免疫调节活性。它可以抑制体液和细胞免疫反应,表明其在免疫治疗和自身免疫疾病治疗中的潜在应用 (Szewczuk et al., 2001)。

安全和危害

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-Arg-Gly-Asp-Ser-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)